

4-Bromo-3-methylpyridine hydrochloride CAS number 40899-37-4

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine
hydrochloride

Cat. No.: B1289712

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An In-depth Technical Guide to **4-Bromo-3-methylpyridine Hydrochloride** (CAS: 40899-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine hydrochloride (CAS Number: 40899-37-4) is a heterocyclic organic compound that serves as a critical and versatile building block in various scientific domains.^{[1][2]} Structurally, it is a pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, presented as a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media compared to its free base, facilitating its use in a wider range of reaction conditions.^[3]

Its strategic importance lies in the reactivity conferred by the bromine substituent, which makes it an excellent substrate for a variety of cross-coupling reactions essential in modern medicinal chemistry.^[1] Consequently, **4-bromo-3-methylpyridine hydrochloride** is a valuable intermediate in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.^{[1][2][3]} This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information.

Physicochemical and Safety Data

The fundamental properties of **4-Bromo-3-methylpyridine hydrochloride** are summarized below. Proper handling and storage are crucial for maintaining its integrity and ensuring laboratory safety.

Physicochemical Properties

The following table outlines the key chemical and physical identifiers for this compound.

Property	Value	Reference
CAS Number	40899-37-4	[1][2][4][5]
Molecular Formula	C ₆ H ₆ BrN·HCl (or C ₆ H ₇ BrClN)	[1][2][4][5]
Molecular Weight	208.49 g/mol	[1][2][5]
Synonyms	4-Bromo-3-picoline hydrochloride, 3-Methyl-4-bromopyridine hydrochloride	[1][2]
Appearance	White to light yellow or off-white solid/powder	[1][2][3]
Purity	Typically ≥98% (by HPLC or GC)	[1][2]
Storage Conditions	Store in a dry, cool, and well-ventilated place. Some suppliers recommend 0-8°C or inert atmosphere storage.	[1][4]

GHS Hazard and Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Hazard Class	GHS Statement	Pictogram	Signal Word
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	Warning
Acute Toxicity, Dermal	H312: Harmful in contact with skin	GHS07 (Exclamation Mark)	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning
Acute Toxicity, Inhalation	H332: Harmful if inhaled	GHS07 (Exclamation Mark)	Warning
STOT - Single Exposure	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	Warning

Data aggregated from multiple sources.[\[5\]](#)

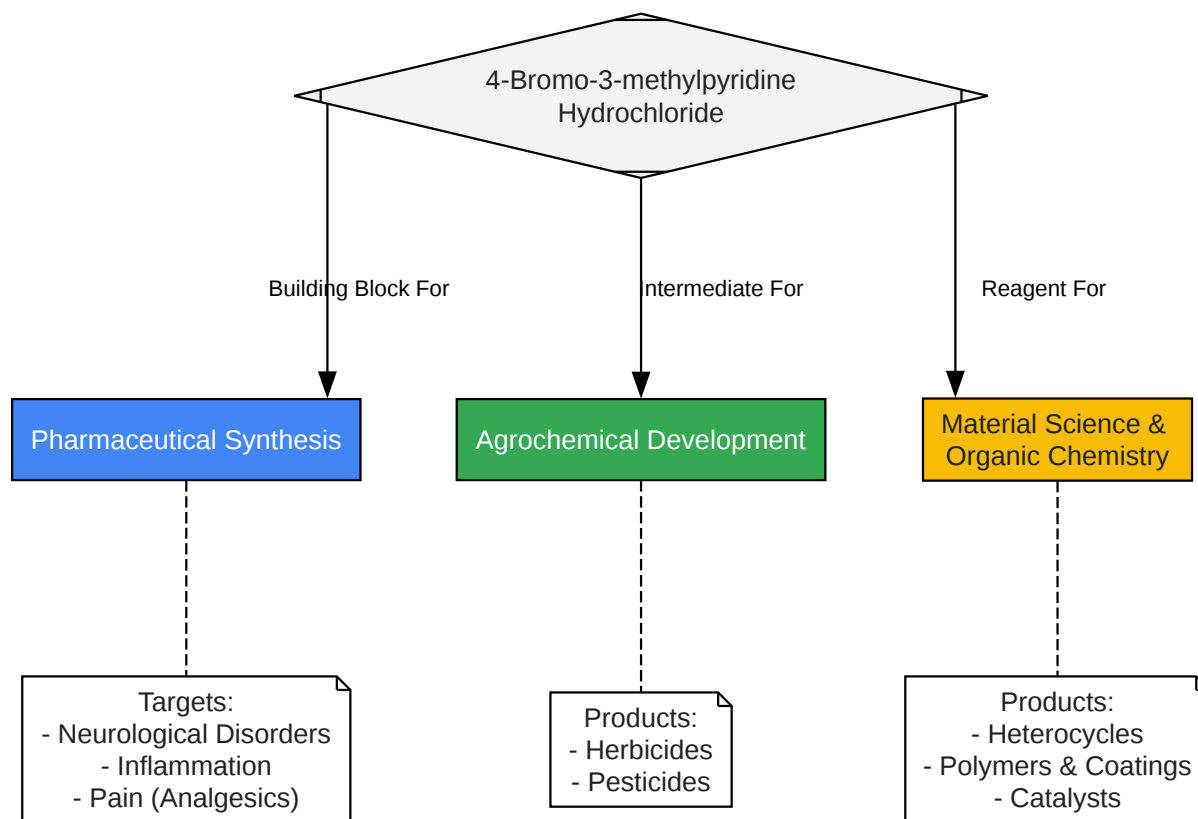
Handling Precautions:

- Use only in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[6\]](#)
- Avoid breathing dust, fumes, or vapors.
- Wash hands and any exposed skin thoroughly after handling.[\[6\]](#)
- Store in a tightly closed container away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

4-Bromo-3-methylpyridine hydrochloride is not typically an end-product but rather a key intermediate. Its utility stems from the ability to use the bromo- and methyl-substituted pyridine

scaffold to construct more complex molecular architectures.



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Caption: Role as a versatile chemical intermediate.

- **Pharmaceutical Synthesis:** This compound is a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). It has been identified as an intermediate in the development of drugs targeting neurological and psychiatric disorders, as well as for creating new anti-inflammatory and analgesic agents.^{[1][2]} The pyridine core is a common feature in many FDA-approved drugs.
- **Agrochemical Development:** In agriculture, it is used to formulate effective pesticides and herbicides, contributing to crop protection and management.^{[1][2]}

- Organic and Materials Chemistry: As a reagent, it is used to create more complex molecules through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.^[1] It also finds use in the development of advanced materials, such as specialized polymers and coatings.^[1]

Experimental Protocols and Synthetic Schemas

While this compound is commercially available, understanding its synthesis and subsequent reactions is crucial for research and development.

Synthesis of the Parent Free Base (3-Bromo-4-methylpyridine)

The hydrochloride salt is derived from its free base, 3-bromo-4-methylpyridine. A common synthetic route is a two-step process starting from 4-methyl-3-nitropyridine, as described in patent literature.^[7]

Caption: General workflow for synthesizing the free base.

Methodology:

- Hydrogenation Reduction:** 4-Methyl-3-nitropyridine is dissolved in a solvent like methanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is subjected to hydrogenation (e.g., 0.5 MPa of H₂) at a controlled temperature (e.g., 40°C) until the reaction is complete.^[7] After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 4-methyl-3-aminopyridine.^[7]
- Diazotization and Bromination:** The resulting 4-methyl-3-aminopyridine is added to a strong acid, such as 48% hydrobromic acid (HBr), and cooled to between -10°C and 0°C.^[7] Bromine is added dropwise, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂).^[7] After the reaction, the pH is adjusted to be alkaline with a base (e.g., NaOH), and the final product, 3-bromo-4-methylpyridine, is extracted using an organic solvent, dried, and concentrated.^[7]

Conversion to Hydrochloride Salt

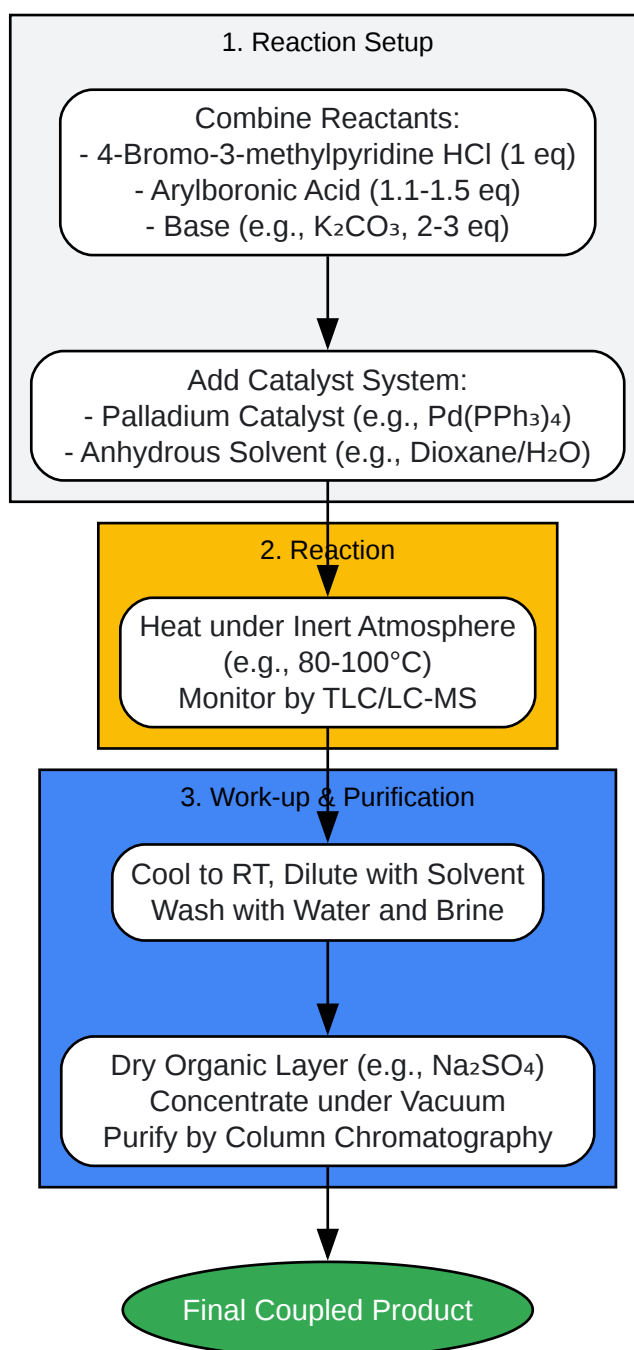
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

General Protocol:

- Dissolve the purified 3-bromo-4-methylpyridine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
- Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution.
- The hydrochloride salt will typically precipitate out of the solution.
- The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under a vacuum to yield **4-bromo-3-methylpyridine hydrochloride**.

Representative Application: Suzuki-Miyaura Coupling

A primary application of this compound is in palladium-catalyzed cross-coupling reactions to form C-C bonds. The following is a generalized workflow for a Suzuki-Miyaura coupling.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

- **Reactant Preparation:** In a reaction vessel (e.g., a Schlenk flask), combine **4-bromo-3-methylpyridine hydrochloride** (1.0 equivalent), the desired arylboronic acid (1.1-1.5

equivalents), and a base (2.0-3.0 equivalents, such as K_2CO_3 or Cs_2CO_3). The base is crucial for neutralizing the hydrochloride salt and facilitating the catalytic cycle.

- **Catalyst and Solvent Addition:** Add the palladium catalyst (e.g., 2-5 mol% of $Pd(PPh_3)_4$ or $PdCl_2(dppf)$) and the chosen solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
- **Reaction Execution:** De-gas the mixture and heat it under an inert atmosphere (Nitrogen or Argon) to the required temperature (typically 80-100°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent (like ethyl acetate) and wash sequentially with water and brine to remove inorganic salts and water-soluble impurities.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

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